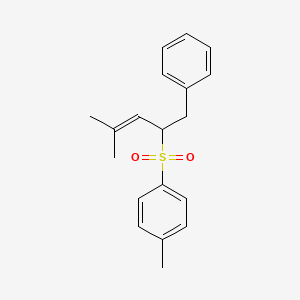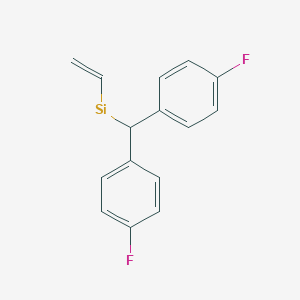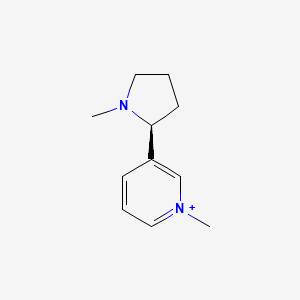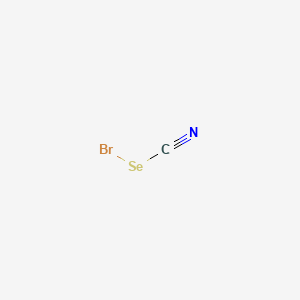
Selenium bromide cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium bromide cyanide is a chemical compound with the molecular formula CBrNSe. It is an organoselenium compound, which means it contains a carbon-to-selenium chemical bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenium bromide cyanide can be synthesized through the reaction of selenium compounds with bromine and cyanide sources. One common method involves the oxidation of sodium cyanide with bromine, which proceeds in two steps via the intermediate cyanogen . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The use of closed reactors and substantial safety regulations is essential due to the toxic nature of cyanide compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Selenium bromide cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: It can be reduced to form elemental selenium and other reduced selenium species.
Substitution: It can participate in substitution reactions where the bromine or cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Selenium dioxide, bromine, and cyanogen.
Reduction Products: Elemental selenium and hydrogen bromide.
Substitution Products: Various organoselenium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Selenium bromide cyanide has several applications in scientific research:
Wirkmechanismus
The mechanism by which selenium bromide cyanide exerts its effects involves the incorporation of selenium into various biological molecules. Selenium is first metabolized to selenophosphate and selenocysteine, which are then incorporated into selenoproteins. These selenoproteins play crucial roles in antioxidant defense, thyroid hormone metabolism, and other essential biological processes . The molecular targets and pathways involved include the RNA sequence UGA, which is recognized by selenocysteine inserting sequences (SECIS) and SECIS binding proteins (SBP-2) .
Vergleich Mit ähnlichen Verbindungen
Cyanogen Bromide (BrCN): An inorganic compound with similar reactivity but lacks the selenium component.
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenocyanates (RSeCN): Organic compounds containing selenium and cyanide, similar in structure to selenium bromide cyanide.
Uniqueness: this compound is unique due to its combination of selenium, bromine, and cyanide, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
80039-77-6 |
|---|---|
Molekularformel |
CBrNSe |
Molekulargewicht |
184.89 g/mol |
IUPAC-Name |
bromo selenocyanate |
InChI |
InChI=1S/CBrNSe/c2-4-1-3 |
InChI-Schlüssel |
ROKKRODUCFTNAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)[Se]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


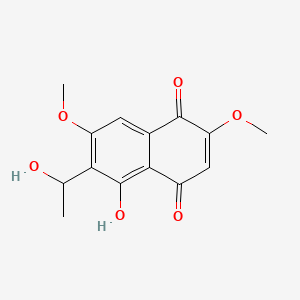

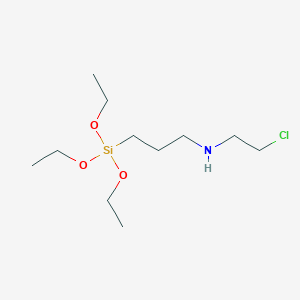
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
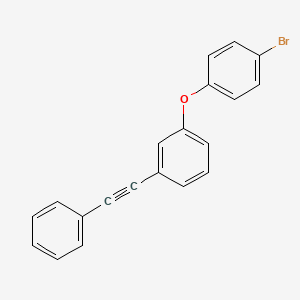
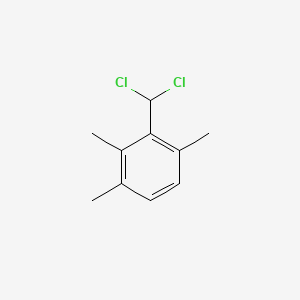

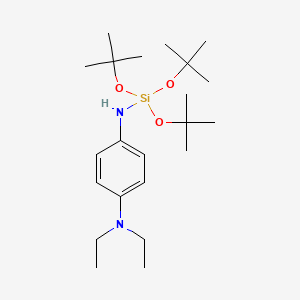
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

